[(2-Chlorophenyl)amino](oxo)acetic acid
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Overview
Description
(2-Chlorophenyl)aminoacetic acid is an organic compound with the molecular formula C8H6ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)aminoacetic acid typically involves the reaction of 2-chloroaniline with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloroaniline and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The 2-chloroaniline is dissolved in an appropriate solvent, such as ethanol or water, and glyoxylic acid is added slowly with continuous stirring. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction. The crude product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of (2-Chlorophenyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (2-Chlorophenyl)aminoacetic acid.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of (2-Chlorophenyl)aminoacetic acid.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(2-Chlorophenyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chlorophenyl)aminoacetic acid can be compared with other similar compounds, such as:
(2-Bromophenyl)aminoacetic acid: Similar structure but with a bromine atom instead of chlorine.
(2-Fluorophenyl)aminoacetic acid: Similar structure but with a fluorine atom instead of chlorine.
(2-Methylphenyl)aminoacetic acid: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituent on the phenyl ring.
Properties
IUPAC Name |
2-(2-chloroanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYXODVKQOVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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